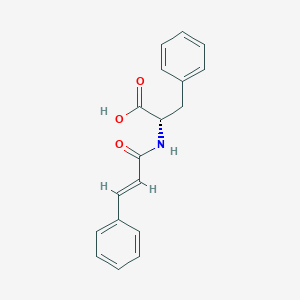

trans-Cinnamoyl-phe-OH

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

trans-Cinnamoyl-phe-OH: is a compound with the molecular formula C18H17NO3 It is a derivative of cinnamic acid, which is a naturally occurring aromatic carboxylic acid found in cinnamon bark and other plants

Métodos De Preparación

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: trans-Cinnamoyl-phe-OH can undergo oxidation reactions to form various oxidized derivatives.

Reduction: Reduction of this compound can lead to the formation of reduced derivatives such as cinnamyl alcohol.

Substitution: The compound can undergo nucleophilic substitution reactions, where the cinnamoyl group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Sodium methoxide, sodium ethoxide.

Major Products Formed:

Oxidation: Oxidized cinnamoyl derivatives.

Reduction: Cinnamyl alcohol.

Substitution: Substituted cinnamoyl derivatives.

Aplicaciones Científicas De Investigación

Pharmacological Applications

1.1 Anticancer Properties

Research has indicated that cinnamoyl-containing peptides, including trans-Cinnamoyl-phe-OH, exhibit significant anticancer activities. A study highlighted the synthesis of a novel non-ribosomal peptide related to skyllamycins, which showed potential against cancer cells. The mechanism involves the interaction of these compounds with cytochrome P450 enzymes that facilitate epoxidation reactions, enhancing their bioactivity against tumor cells .

Table 1: Anticancer Activities of Cinnamoyl-containing Compounds

1.2 Neuroprotective Effects

This compound has been shown to possess neuroprotective properties. Its derivatives can mitigate oxidative stress and inflammation in neuronal cells, suggesting potential applications in treating neurodegenerative diseases. The compound's ability to react with electrophilic structures enhances its pharmacological profile .

Agricultural Applications

2.1 Phytotoxic Effects

In agricultural research, this compound has been studied for its phytotoxic effects on plants such as Arabidopsis thaliana. The compound was found to alter root morphology and induce stress responses at specific concentrations, which could be harnessed for weed management strategies .

Table 2: Phytotoxic Effects of this compound

| Plant Species | Concentration (μM) | Observed Effects | Reference |

|---|---|---|---|

| Arabidopsis thaliana | 46 | Reduced root growth | |

| Arabidopsis thaliana | 87 | Induction of adventitious roots |

Biotechnological Applications

3.1 Enzyme Substitution Therapy

This compound plays a role in enzyme substitution therapies for metabolic disorders such as phenylketonuria (PKU). Phenylalanine ammonia lyase (PAL), derived from Anabaena variabilis, converts phenylalanine into trans-cinnamic acid and ammonia, thereby reducing toxic phenylalanine levels in patients . Clinical trials have demonstrated the efficacy of PEGylated PAL formulations in managing PKU symptoms.

Table 3: Clinical Applications of PAL

Mecanismo De Acción

The mechanism of action of trans-Cinnamoyl-phe-OH involves its interaction with various molecular targets and pathways. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. For example, it has been shown to interact with enzymes involved in the synthesis of ergosterol in fungal cells, leading to antifungal effects . Additionally, this compound can modulate signaling pathways involved in cell proliferation and apoptosis, contributing to its anticancer properties .

Comparación Con Compuestos Similares

Cinnamic Acid: A naturally occurring aromatic carboxylic acid with similar structural features.

Cinnamyl Alcohol: A reduced derivative of cinnamic acid with applications in the fragrance industry.

Cinnamaldehyde: An aldehyde derivative of cinnamic acid with antimicrobial and flavoring properties.

Uniqueness:

Structural Features: trans-Cinnamoyl-phe-OH is unique due to the presence of both a cinnamoyl group and a phenylalanine residue, which imparts distinct chemical and biological properties.

Biological Activity: The compound exhibits a broad spectrum of biological activities, including antimicrobial, anticancer, and antioxidant effects, making it a versatile compound for various applications.

Actividad Biológica

trans-Cinnamoyl-phe-OH, a derivative of cinnamic acid, has garnered attention for its diverse biological activities, including antimicrobial, anticancer, and antioxidant properties. Understanding its mechanisms of action and potential applications in various fields is crucial for leveraging its benefits in medicine and industry.

- Chemical Structure : this compound is characterized by a cinnamoyl group attached to phenylalanine.

- Physicochemical Properties :

- Density: 12±01 g/cm³

- Boiling Point: 5648±500 °C

- Water Solubility: 3021 mg/L at 25°C

These properties suggest good bioavailability, which is essential for therapeutic applications.

Target of Action

This compound primarily targets microorganisms, demonstrating significant antimicrobial potential against various pathogens, including Candida albicans and Staphylococcus aureus.

Mode of Action

The compound disrupts microbial cell membranes by interacting with ergosterol in fungi and altering the integrity of the cell wall. This leads to:

- Inhibition : The compound inhibits essential metabolic functions within the microorganisms.

- Cell Death : Prolonged exposure results in cell lysis and death of the targeted pathogens.

Biochemical Pathways

This compound is involved in the monolignol pathway for lignin biosynthesis, affecting lignin synthesis which is crucial for plant structure and defense mechanisms.

Antimicrobial Activity

Research indicates that this compound exhibits broad-spectrum antimicrobial activity. A study found it effective against several bacterial strains, with varying minimum inhibitory concentrations (MICs) depending on the microorganism tested.

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Candida albicans | 16 |

| Escherichia coli | 64 |

This data highlights its potential as a natural antimicrobial agent.

Anticancer Activity

Recent studies have explored the anticancer properties of this compound. It has been shown to induce apoptosis in cancer cells by:

- Inhibiting Cell Proliferation : The compound reduces the viability of various cancer cell lines.

- Modulating Signaling Pathways : It affects pathways involved in cell survival and apoptosis, such as the PI3K/Akt pathway.

Antioxidant Activity

The antioxidant capacity of this compound has been evaluated through various assays. It effectively scavenges free radicals, thus protecting cells from oxidative stress.

Case Studies

-

Antimicrobial Efficacy Study :

A study conducted on the efficacy of this compound against biofilms formed by Candida albicans demonstrated a significant reduction in biofilm formation at sub-MIC concentrations, indicating its potential application in treating biofilm-associated infections. -

Cancer Cell Line Study :

In vitro studies using human breast cancer cell lines revealed that this compound significantly decreased cell viability and induced apoptosis, suggesting its potential as a chemotherapeutic agent. -

Antioxidant Activity Assessment :

The compound was tested using DPPH and ABTS radical scavenging assays, showing strong antioxidant activity comparable to standard antioxidants like ascorbic acid.

Pharmacokinetics

The pharmacokinetic profile indicates that this compound may have favorable absorption characteristics due to its physicochemical properties. Its metabolism involves hydrolysis to release active metabolites that contribute to its biological activities.

Propiedades

IUPAC Name |

(2S)-3-phenyl-2-[[(E)-3-phenylprop-2-enoyl]amino]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO3/c20-17(12-11-14-7-3-1-4-8-14)19-16(18(21)22)13-15-9-5-2-6-10-15/h1-12,16H,13H2,(H,19,20)(H,21,22)/b12-11+/t16-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFHVCODMDZNZEA-PCUGXKRQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)O)NC(=O)C=CC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)/C=C/C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.